molecular formula C10H11F2NO2 B12306858 2-Amino-4-(2,5-difluorophenyl)butanoic acid

2-Amino-4-(2,5-difluorophenyl)butanoic acid

Cat. No.: B12306858
M. Wt: 215.20 g/mol
InChI Key: XEHBWDCZWQCJRP-UHFFFAOYSA-N
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Description

2-Amino-4-(2,5-difluorophenyl)butanoic acid is an organic compound with the molecular formula C10H12F2NO2 It is a derivative of butanoic acid, featuring an amino group at the second position and a difluorophenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,5-difluorophenyl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

For industrial production, the method must be scalable and cost-effective. One such method involves the preparation of BOC-protected amino acids, which can be deprotected under acidic conditions to yield the desired product. This method is advantageous due to its high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,5-difluorophenyl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry

1.1 Dipeptidyl Peptidase-IV Inhibitors

One of the primary applications of 2-amino-4-(2,5-difluorophenyl)butanoic acid derivatives is as inhibitors of the enzyme dipeptidyl peptidase-IV (DP-IV). DP-IV inhibitors are significant in the management of type 2 diabetes, as they enhance insulin secretion and lower blood glucose levels by inhibiting the breakdown of incretin hormones.

  • Case Study : Research indicates that modifications to the phenyl group in these compounds can improve their efficacy as DP-IV inhibitors. For instance, a study demonstrated that substituents on the phenyl ring could enhance binding affinity and selectivity towards DP-IV, suggesting a pathway for developing more effective diabetes treatments .

Synthesis and Structural Variations

2.1 Asymmetric Synthesis Techniques

The synthesis of this compound has been optimized through various asymmetric synthesis methods. These methods are crucial for producing enantiomerically pure compounds that exhibit desired biological activities.

  • Data Table: Synthesis Methods
Method TypeDescriptionYield (%)Reference
Asymmetric HydrogenationUtilizes rhodium catalysts for high enantiomeric excess85
Enzymatic ResolutionEmploys transaminases for selective production90

Biochemical Applications

3.1 Noncanonical Amino Acid Tools

In biochemical research, this compound serves as a noncanonical amino acid that can be incorporated into peptides and proteins. This incorporation can modify protein function or stability.

  • Case Study : A study highlighted the use of this compound in creating peptidomimetics that mimic natural peptides but with enhanced stability and bioavailability. This application is particularly relevant in drug design where modifications to peptide structures can lead to better therapeutic agents .

Agricultural Applications

4.1 Herbicide Development

Another promising application of derivatives of this compound is in herbicide formulation. Compounds with similar structures have been shown to possess herbicidal properties.

  • Case Study : Research has indicated that certain derivatives exhibit broad-spectrum herbicidal activity, making them suitable candidates for agricultural applications . The mechanism often involves interference with plant metabolic pathways, leading to effective weed control.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,5-difluorophenyl)butanoic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site and preventing substrate access. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(2,4-difluorophenyl)butanoic acid
  • 2-Amino-4-(2,5-dichlorophenyl)butanoic acid
  • 2-Amino-4-(2,5-dimethylphenyl)butanoic acid

Uniqueness

2-Amino-4-(2,5-difluorophenyl)butanoic acid is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and increase its lipophilicity, making it more effective in certain applications .

Biological Activity

2-Amino-4-(2,5-difluorophenyl)butanoic acid, also known as a derivative of beta-amino acids, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is particularly notable for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications in treating neurological disorders and other conditions.

Chemical Structure and Properties

The molecular structure of this compound includes a butanoic acid chain attached to a difluorinated phenyl group. The presence of fluorine atoms enhances its chemical properties, influencing its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10_{10}H10_{10}F2_{2}N1_{1}O2_{2}
Molecular Weight215.19 g/mol
SolubilityHigh in polar solvents
pKaApproximately 3.5

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity, acting as an agonist or antagonist that influences cellular signaling pathways .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Enzyme Inhibition : It has been studied for its potential role in inhibiting dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes management .
  • Neuromodulation : Preliminary studies suggest that it may act as a neuromodulator, influencing neurotransmitter release and synaptic transmission .
  • Anti-inflammatory Effects : Its anti-inflammatory properties are under investigation for potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound. Below are notable findings:

  • DPP-IV Inhibitor Studies :
    • A study demonstrated that derivatives of this compound significantly inhibit DPP-IV activity in vitro, leading to increased levels of incretin hormones which help regulate blood sugar levels .
  • Neuropharmacological Effects :
    • Research indicated that the compound could enhance synaptic plasticity in neuronal cultures, suggesting a role in cognitive enhancement or neuroprotection .
  • Anti-inflammatory Mechanisms :
    • In vivo models showed that treatment with this compound reduced markers of inflammation, indicating potential use in conditions like rheumatoid arthritis .

Properties

IUPAC Name

2-amino-4-(2,5-difluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c11-7-2-3-8(12)6(5-7)1-4-9(13)10(14)15/h2-3,5,9H,1,4,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHBWDCZWQCJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CCC(C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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